[2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol
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Overview
Description
“[2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol” is a chemical compound with the CAS Number: 1823817-52-2 . It has a molecular weight of 307.19 . The IUPAC name for this compound is (2-(benzyloxy)-5-bromo-4-methylphenyl)methanol . It is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15BrO2/c1-11-7-15(13(9-17)8-14(11)16)18-10-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3 . This indicates that the compound has a benzene ring with a benzyloxy group, a bromine atom, and a methyl group attached to it.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, benzyloxy compounds in general are known to undergo various reactions. For instance, they can be oxidized to form benzaldehydes or benzoic acids .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 307.18 . It is stored at a temperature of 2-8°C . Unfortunately, other specific physical and chemical properties like boiling point, density, etc., are not available in the search results.Scientific Research Applications
Synthetic Chemistry Applications
- Total Synthesis of Biologically Active Compounds : A study by Akbaba et al. (2010) demonstrated the total synthesis of a biologically active, naturally occurring compound starting from a related phenylmethanol derivative. This showcases the potential of phenylmethanol derivatives in synthesizing complex molecules with biological activity (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).
- Antibacterial Bromophenols Synthesis : Research by Xu et al. (2003) explored the isolation of bromophenols from marine algae, which have shown moderate antibacterial activity. This indicates the relevance of bromophenol derivatives, similar in structure to the query compound, in the development of new antibacterial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
- Enzyme Inhibition Study : The work by Rasool et al. (2015) on hydrazone derivatives bearing oxadiazole rings points to the utility of phenylmethanol derivatives in the creation of compounds with potential enzyme inhibition capabilities, particularly for antibacterial and therapeutic applications (Rasool, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Gondal, Noor, Sheral, & Ahmad, 2015).
Safety and Hazards
properties
IUPAC Name |
(5-bromo-4-methyl-2-phenylmethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-11-7-15(13(9-17)8-14(11)16)18-10-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVSMUQEJOIPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)CO)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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